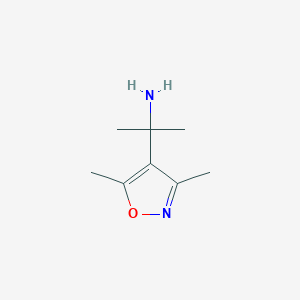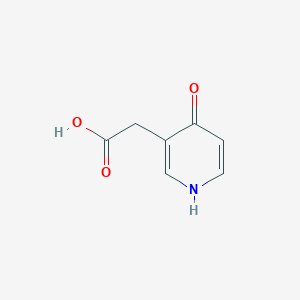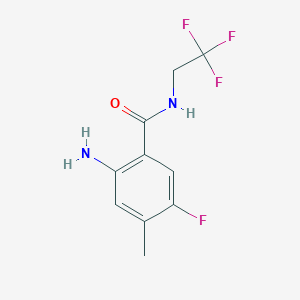
2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide
説明
2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide (AFMTB) is a synthetic compound that has been used in a variety of scientific research applications. AFMTB is a small molecule that has a unique structure, which makes it an attractive target for research. AFMTB has been studied for its potential applications in drug discovery, as well as its ability to influence biochemical and physiological processes.
科学的研究の応用
Synthesis and Characterization
- Microwave-Assisted Synthesis : A regioselective synthesis method for related compounds, including the use of microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, was developed (Moreno-Fuquen et al., 2019).
- Synthesis of Related Compounds : Another study detailed the synthesis of related fluorinated benzamides and their potential as radiolabelling intermediates (Johnströma et al., 1994).
- Synthesis and Biological Activities : The synthesis of analogous benzamides and their gastrokinetic activity was explored, showing potential therapeutic benefits (Kato et al., 1991).
Chemical Properties and Analysis
- Crystallographic Analysis : The crystallographic analysis of related compounds was conducted, offering insight into their molecular structure and interactions (Deng et al., 2014).
- Mechanistic Studies : Theoretical and experimental studies on similar compounds provided a deeper understanding of their chemical properties and reactions (Wu et al., 2017).
Potential Therapeutic Applications
- Anti-Cancer Properties : Research has identified related benzamides with significant anti-cancer activities, particularly against certain types of influenza viruses (Hebishy et al., 2020).
- Neuroleptic Activity : Benzamides, including related compounds, have been synthesized and evaluated for neuroleptic activity, showing potential in treating psychological disorders (Iwanami et al., 1981).
Sensory Applications
- Colorimetric Sensing : A study on benzamide derivatives, including those similar to the compound , found applications in colorimetric sensing of fluoride ions (Younes et al., 2020).
作用機序
Target of Action
It’s known that this compound acts as a reagent in the design, synthesis, and biological evaluation of novel derivatives that are potent antagonists of the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
Based on its use in the synthesis of androgen receptor antagonists, it can be inferred that it may interact with the androgen receptor, blocking its activation and thus inhibiting the growth of prostate cancer cells .
Biochemical Pathways
As an antagonist of the androgen receptor, it likely affects the androgen signaling pathway, which plays a key role in the development and progression of prostate cancer .
Pharmacokinetics
Its solubility in chloroform and methanol is mentioned, which could potentially influence its bioavailability .
Result of Action
As an antagonist of the androgen receptor, it likely inhibits the growth of prostate cancer cells by blocking the activation of the androgen receptor .
生化学分析
Biochemical Properties
2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reagent in the design and synthesis of novel derivatives with potential biological activities . The compound’s interactions with androgen receptors and c-Met kinase inhibitors highlight its importance in biochemical research . These interactions are primarily based on its ability to form stable complexes with these biomolecules, influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as an antiandrogen, affecting the proliferation and survival of cancer cells . Additionally, its role in inhibiting c-Met kinase suggests its potential in targeting specific signaling pathways involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to bind to androgen receptors and c-Met kinase is crucial for its mechanism of action . These interactions result in the modulation of downstream signaling pathways, ultimately affecting cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that it remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere . Over time, its impact on cellular processes may vary, with potential long-term effects observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy and safety are dose-dependent . Understanding these dosage effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4N2O/c1-5-2-8(15)6(3-7(5)11)9(17)16-4-10(12,13)14/h2-3H,4,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICZFJOFBOMADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)NCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



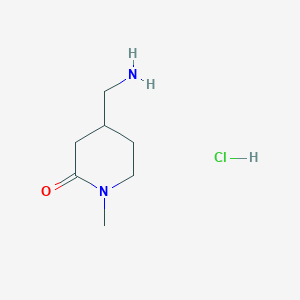
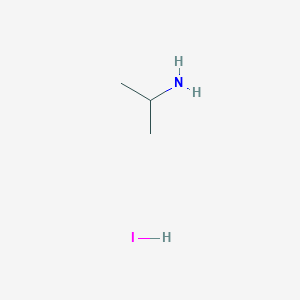

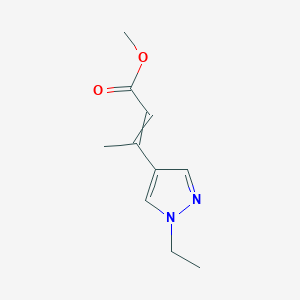
![2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide](/img/structure/B1382287.png)
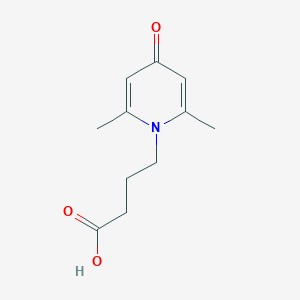

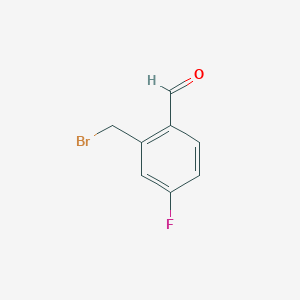
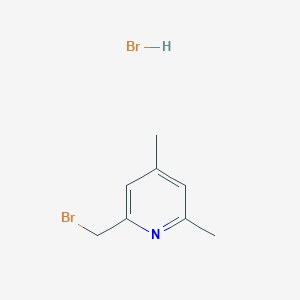
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B1382296.png)
